XLogP3 and PSA Differentiation: Physicochemical Profile of N-(2-Nitrobenzoyl)-L-proline vs. Unsubstituted L-Proline
N-(2-Nitrobenzoyl)-L-proline exhibits a computed XLogP3 value of 1.3 and a topological polar surface area (TPSA) of 103 Ų [1]. This represents a substantial increase in lipophilicity compared to the parent amino acid L-proline, which has an XLogP3 of approximately -2.5 and a TPSA of 40.7 Ų [2]. The introduction of the 2-nitrobenzoyl group increases the octanol-water partition coefficient by approximately 3.8 log units while adding over 62 Ų of polar surface area. These physicochemical alterations translate into markedly different chromatographic retention behavior, membrane permeability predictions, and solubility profiles in organic solvents compared to unmodified L-proline. The compound also exhibits a predicted acid dissociation constant (pKa) of 5.22±0.20 for the carboxylic acid moiety .
| Evidence Dimension | Lipophilicity (XLogP3) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.3; TPSA = 103 Ų |
| Comparator Or Baseline | L-Proline: XLogP3 ≈ -2.5; TPSA = 40.7 Ų |
| Quantified Difference | ΔXLogP3 ≈ +3.8; ΔTPSA = +62.3 Ų |
| Conditions | Computed values using XLogP3 algorithm (PubChem release 2024.11.20) and topological polar surface area calculation |
Why This Matters
This lipophilicity differential predicts altered solubility and chromatographic retention behavior, critical for users selecting between proline derivatives for method development or when organic solvent compatibility is required for synthetic transformations.
- [1] PubChem. N-(2-Nitrobenzoyl)-L-proline. Compound Summary CID 30081300. Computed Properties. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. L-Proline. Compound Summary CID 145742. Computed Properties. National Center for Biotechnology Information, 2025. View Source
